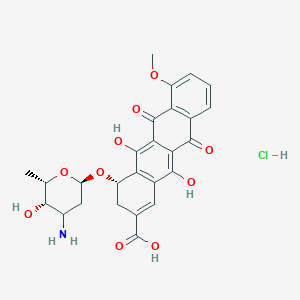
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride involves multiple steps, starting from daunorubicin. The process typically includes:
Deacetylation: Removal of acetyl groups from daunorubicin.
Anhydro Formation: Formation of an anhydro compound by removing water molecules.
Carboxylation: Introduction of carboxyl groups to the molecule.
Analyse Des Réactions Chimiques
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Various substituents can be introduced to the molecule under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride has several scientific research applications:
Chemistry: Used as a reference material for impurity profiling in pharmaceutical research.
Biology: Studied for its interactions with biological molecules and potential biological activities.
Medicine: Investigated for its potential antitumor properties and as a derivative of daunorubicin, which is used in cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products to ensure the absence of impurities.
Mécanisme D'action
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other derivatives of daunorubicin and doxorubicin, such as:
Daunorubicin: The parent compound, widely used in cancer treatment.
Doxorubicin: Another anthracycline antibiotic with a broad antitumor spectrum.
Epirubicin: A derivative of doxorubicin with similar antitumor properties.
9,10-Anhydro-8-desacetyl-8-carboxy daunorubicin hydrochloride is unique due to its specific structural modifications, which may impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H26ClNO10 |
|---|---|
Poids moléculaire |
547.9 g/mol |
Nom IUPAC |
(4S)-4-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-3,4-dihydrotetracene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H25NO10.ClH/c1-9-21(28)13(27)8-16(36-9)37-15-7-10(26(33)34)6-12-18(15)25(32)20-19(23(12)30)22(29)11-4-3-5-14(35-2)17(11)24(20)31;/h3-6,9,13,15-16,21,28,30,32H,7-8,27H2,1-2H3,(H,33,34);1H/t9-,13?,15-,16-,21+;/m0./s1 |
Clé InChI |
UHLOBAUHIGEWGN-JEJZPMIRSA-N |
SMILES isomérique |
C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)O)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


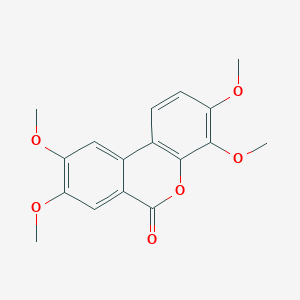
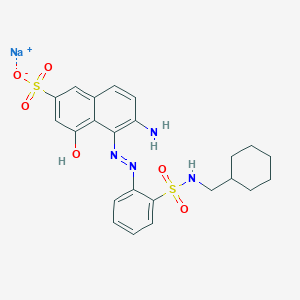
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
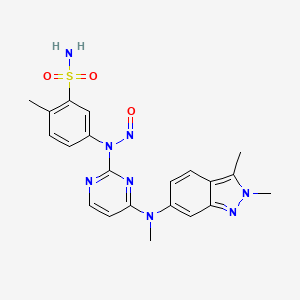
![(1R)-1-cyclopentyl-N-[(1S)-1-phenylethyl]ethanamine](/img/structure/B13837428.png)
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
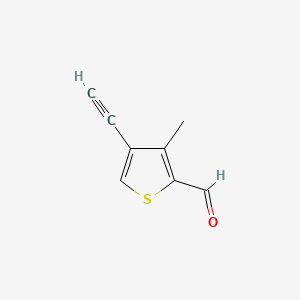
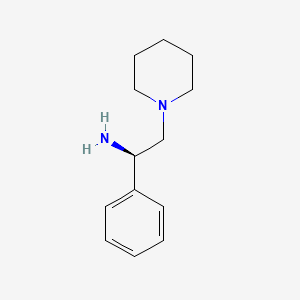
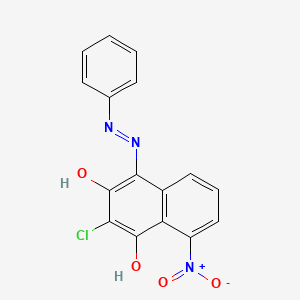
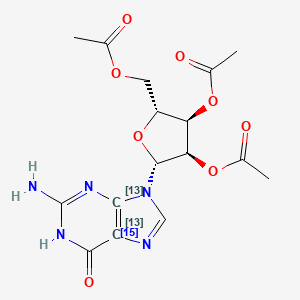

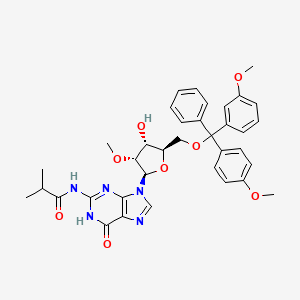

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
